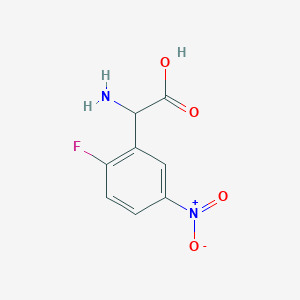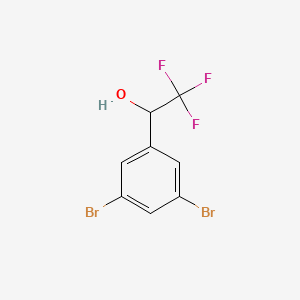
3,5-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol: is a chemical compound with the molecular formula C8H5Br2F3O and a molecular weight of 333.93 g/mol . It is characterized by the presence of bromine and trifluoromethyl groups attached to a benzyl alcohol structure. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol typically involves the bromination of alpha-(trifluoromethyl)benzyl alcohol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions of the benzyl ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 3,5-Dibromo-alpha-(trifluoromethyl)benzaldehyde or 3,5-Dibromo-alpha-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3,5-Dibromo-alpha-(trifluoromethyl)benzyl.
Substitution: Formation of 3,5-Dibromo-alpha-(trifluoromethyl)benzyl derivatives with various functional groups.
Scientific Research Applications
3,5-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)benzyl Alcohol: Similar in structure but lacks the bromine atoms, resulting in different reactivity and applications.
3,5-Dibromo-alpha-(methyl)benzyl Alcohol: Similar but with a methyl group instead of a trifluoromethyl group, leading to variations in chemical properties and uses.
Uniqueness: 3,5-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly useful in the synthesis of complex organic molecules and in studies of enzyme inhibition .
Properties
Molecular Formula |
C8H5Br2F3O |
|---|---|
Molecular Weight |
333.93 g/mol |
IUPAC Name |
1-(3,5-dibromophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5Br2F3O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7,14H |
InChI Key |
FTOSBTFZJNBYMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2s,3s)-Bicyclo[2.2.2]octane-2,3-diamine](/img/structure/B12278545.png)
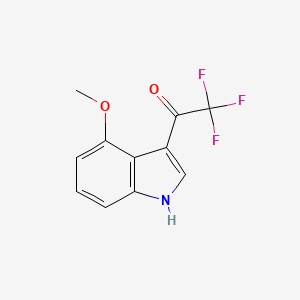
![N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12278554.png)
![N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12278572.png)
![6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B12278573.png)
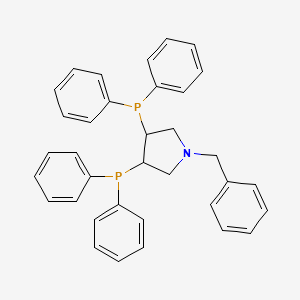
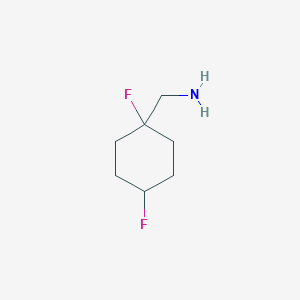
![2'-Deoxy-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-fluorouridine](/img/structure/B12278590.png)
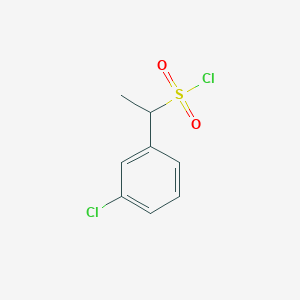

![1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one](/img/structure/B12278606.png)
![Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12278612.png)
![4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B12278618.png)
